molecular formula C13H26ClN3O3 B13468063 Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride

Cat. No.: B13468063
M. Wt: 307.82 g/mol
InChI Key: YMFHLFRRQTWDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound’s unique structure allows it to be used in various applications, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-aminoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of PROTAC® for targeted protein degradation, which is a promising approach for treating various diseases.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to function effectively as a semi-flexible linker in PROTAC® development. This flexibility is crucial for optimizing the 3D orientation of the degrader and enhancing the formation of the ternary complex, thereby improving the efficiency of targeted protein degradation .

Properties

Molecular Formula

C13H26ClN3O3

Molecular Weight

307.82 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethylcarbamoyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H25N3O3.ClH/c1-13(2,3)19-12(18)16-8-4-10(5-9-16)11(17)15-7-6-14;/h10H,4-9,14H2,1-3H3,(H,15,17);1H

InChI Key

YMFHLFRRQTWDGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.